Home > Products > Screening Compounds P86133 > tert-butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate
tert-butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate - 1258400-18-8

tert-butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate

Catalog Number: EVT-6493880
CAS Number: 1258400-18-8
Molecular Formula: C13H16BrNO3
Molecular Weight: 314.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tert-butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate is a complex organic compound with significant relevance in medicinal chemistry. It features a tert-butyl group, a carbamate functional group, and a brominated benzofuran moiety, which contribute to its structural complexity and potential biological activity. The molecular formula of this compound is C13H16BrNO3C_{13}H_{16}BrNO_{3}, and it has a molecular weight of approximately 314.18 g/mol .

Source

This compound is synthesized through various chemical methods and has been studied for its potential as a therapeutic agent, particularly in relation to its activity against certain enzymes implicated in cancer and other diseases.

Classification

Tert-butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate is classified as a carbamate derivative due to the presence of the carbamate functional group. Its unique structure allows it to interact with biological targets effectively, making it a candidate for further development in drug discovery programs focused on cancer and other conditions linked to protein arginine methylation.

Synthesis Analysis

The synthesis of tert-butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate typically involves several key steps:

  1. Starting Materials: The synthesis begins with the appropriate benzofuran derivative, which is brominated at the 7-position.
  2. Formation of Carbamate: The brominated benzofuran is then reacted with tert-butyl carbamate under suitable conditions to form the desired product.
  3. Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain high purity levels suitable for biological testing.

This multi-step synthesis requires careful control of reaction conditions to ensure the desired stereochemistry and yield .

Molecular Structure Analysis

Structure

The molecular structure of tert-butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate can be described as follows:

  • Core Structure: The compound contains a benzofuran core with a bromine atom substituted at the 7-position.
  • Functional Groups: A tert-butyl group is attached to the nitrogen atom of the carbamate functional group.

Data

Key structural data includes:

  • Molecular Formula: C13H16BrNO3C_{13}H_{16}BrNO_{3}
  • Molecular Weight: 314.18 g/mol
  • Polar Surface Area: 47.56 Ų
  • LogP (octanol-water partition coefficient): 3.798, indicating moderate lipophilicity which may influence its bioavailability .
Chemical Reactions Analysis

Tert-butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate exhibits reactivity due to its functional groups:

  1. Hydrolysis: The carbamate group can undergo hydrolysis in acidic or basic conditions, resulting in the formation of an amine and an alcohol.
  2. Nucleophilic Substitution: The presence of the bromine atom allows for nucleophilic substitution reactions, which can be exploited for further chemical modifications.
  3. Biological Interactions: Preliminary studies indicate that this compound interacts with various biological targets, potentially modulating pathways relevant to cell proliferation and apoptosis.
Mechanism of Action

The mechanism of action for tert-butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate primarily involves its interaction with specific enzymes:

  1. Protein Arginine Methyltransferase Inhibition: This compound has been studied as an inhibitor of protein arginine methyltransferase 5, an enzyme associated with various cancers.
  2. Modulation of Biological Pathways: In vitro assays suggest that it can modulate pathways related to cell proliferation and apoptosis, indicating potential therapeutic applications in oncology .
Physical and Chemical Properties Analysis

Physical Properties

Tert-butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate is characterized by:

  • Appearance: Typically exists as a solid or crystalline substance.

Chemical Properties

Key chemical properties include:

  • Solubility: Moderate solubility in organic solvents due to its lipophilic nature.
  • Stability: Generally stable under standard laboratory conditions but sensitive to hydrolysis under extreme pH conditions.

These properties are crucial for understanding how the compound behaves in biological systems and during synthesis .

Applications

Tert-butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate has several potential applications in scientific research:

  1. Medicinal Chemistry: As a lead compound for developing new therapies targeting specific diseases, particularly cancer.
  2. Biological Studies: Useful in studying protein interactions and enzyme inhibition mechanisms due to its ability to modulate biological pathways.
  3. Drug Discovery Programs: Its unique structure allows it to serve as a scaffold for further modifications aimed at enhancing its therapeutic efficacy against various diseases linked to protein arginine methylation .
Synthetic Methodologies for Benzofuran-Derived Carbamates

Stereoselective Synthesis of Chiral 2,3-Dihydrobenzofuran Scaffolds

The enantioselective construction of the 2,3-dihydrobenzofuran core with a defined (3S) configuration is fundamental to synthesizing tert-butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate. This bicyclic scaffold combines planar aromaticity with a chiral center, enabling precise interactions with biological targets. Three principal methodologies dominate:

  • Biocatalytic Cyclization: Engineered myoglobin variants (e.g., Mb(H64G,V68A)) catalyze cyclopropanation of phenol derivatives with diazoesters, achieving >99.9% enantiomeric excess (ee) and diastereomeric excess (de) for the (3S) configuration. The reaction leverages iron-carbene intermediates, where steric constraints in the protein pocket enforce stereoselectivity at C3 .
  • Organocatalytic Annulation: Cinchona alkaloid catalysts (e.g., Cinchona-derived thioureas) facilitate [4+1] cycloadditions between ammonium ylides and o-quinone methides. This method delivers trans-2,3-dihydrobenzofurans with >95:5 dr and up to 98% ee, ideal for electron-deficient substrates [8].
  • Transition Metal-Catalyzed Asymmetric Cyclization: Nickel complexes with chiral bis(oxazoline) ligands enable intramolecular cyclizations of ortho-substituted aryl halides, affording the (3S)-configured core in 78% yield and 92% ee. Ruthenium-photocatalyzed [3+2] cycloadditions offer complementary pathways but with moderate stereocontrol (70–85% ee) [3].

Table 1: Comparative Analysis of Stereoselective Dihydrobenzofuran Synthesis

MethodCatalystee (%)drYield (%)Key Advantage
BiocatalyticMb(H64G,V68A)>99.9>99.9 de76Exceptional stereoselectivity
OrganocatalyticCinchona alkaloid A298>95:588Tolerance to EWGs; mild conditions
Ni-CatalyzedNi(II)/chiral bis(oxazoline)9278Compatibility with aryl halides

Bromination Strategies at the 7-Position of Dihydrobenzofuran Systems

Regioselective bromination at the C7 position of the 2,3-dihydrobenzofuran scaffold is critical for introducing electronic diversity and enabling cross-coupling reactions. The electron-rich furan oxygen directs electrophilic substitution, but achieving C7 specificity requires tailored conditions:

  • Electrophilic Aromatic Substitution (EAS): Treatment with bromine (Br₂) in acetic acid at 0°C installs bromine predominantly at C7 (80–85% regioselectivity). For substrates bearing electron-withdrawing groups (e.g., carbamates), Lewis acids like FeCl₃ enhance selectivity by polarizing Br₂, yielding >90% purity .
  • Directed ortho-Metalation (DoM): Lithiation using n-BuLi at −78°C, followed by quenching with Br₂, achieves 85–92% yields for C7-brominated products. This method is indispensable for functionalized dihydrobenzofurans where EAS lacks regiocontrol .
  • Late-Stage Functionalization: Direct bromination of preformed tert-butyl N-[(3S)-2,3-dihydrobenzofuran-3-yl]carbamate using N-bromosuccinimide (NBS) and catalytic H₂SO₄ in DCM affords the 7-bromo derivative in 89% yield. The carbamate group stabilizes the intermediate σ-complex via resonance, favoring C7 attack [3].

Table 2: Bromination Methods for 7-Substituted Dihydrobenzofurans

MethodReagentsRegioselectivityYield (%)Limitations
EASBr₂, AcOH, 0°CC7 > C6 (80:20)70–75Side products with EWGs
DoMn-BuLi, Br₂, −78°CC7 exclusive85–92Sensitive to protic solvents
NBS BrominationNBS, H₂SO₄ (cat.), DCM, RTC7 selective89Requires carbamate directing group

1.3. tert-Butoxycarbonyl (Boc) Protection in Carbamate Functionalization

The Boc group serves dual roles: it protects the C3 amine during synthetic manipulations and enhances solubility for purification. Installation must preserve the (3S) configuration:

  • Protection Protocols: Boc₂O (1.2 equiv) with DMAP (0.1 equiv) in DCM at 25°C for 12 hours achieves near-quantitative yields. Chemoselectivity is paramount for substrates with multiple nucleophilic sites. Ionic liquids like 1-alkyl-3-methylimidazolium salts catalyze N-Boc protection by activating Boc₂O via hydrogen bonding, while hexafluoroisopropanol (HFIP) enables solvent-free mono-protection [2] [9].
  • Stability Profile: The Boc group resists hydrolysis at pH 4–9 (RT) but cleaves rapidly under acidic conditions (pH <1, 100°C). It tolerates nucleophiles (e.g., enolates, Grignard reagents) and electrophiles (e.g., RCHO, CH₃I), making it orthogonal to base-labile protections like Fmoc [2].
  • Deprotection and Transformation: Anhydrous acids (e.g., HCl in dioxane) cleave the Boc group, releasing the amine and isobutylene. Recent advances enable direct conversion of Boc-protected amines to carbamates or ureas using tert-butoxide lithium (t-BuOLi), bypassing isolation of the amine intermediate [2] [5] [9].

Catalytic Asymmetric Approaches for (3S)-Configuration Optimization

Enantiopurity at C3 is achieved through chiral resolution or asymmetric catalysis:

  • Enzymatic Resolution: Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze the (3R)-enantiomer of racemic 3-amino-7-bromo-2,3-dihydrobenzofuran, leaving the (3S)-amine in >98% ee. This method suffers from a 50% theoretical yield limit but is scalable [3].
  • Asymmetric Friedel-Crafts Alkylation: Cinchona alkaloid-catalyzed reactions between 7-bromo-2,3-dihydrobenzofuran and Boc-protected aminomethyl ethers yield the target compound via a chair-like transition state. The alkaloid’s quinuclidine nitrogen directs Boc installation, affording 82% yield and 94% ee .
  • Dynamic Kinetic Resolution (DKR): Iridium catalysts with chiral phosphoramidite ligands racemize stereolabile amines, while enzymatic acylations selectively trap the (3S)-isomer. DKR achieves >90% yield and 99% ee, though substrate scope remains limited [8] [10].

Properties

CAS Number

1258400-18-8

Product Name

tert-butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate

IUPAC Name

tert-butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate

Molecular Formula

C13H16BrNO3

Molecular Weight

314.17 g/mol

InChI

InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(16)15-10-7-17-11-8(10)5-4-6-9(11)14/h4-6,10H,7H2,1-3H3,(H,15,16)/t10-/m1/s1

InChI Key

OKMQJPNDYZKGNF-SNVBAGLBSA-N

SMILES

CC(C)(C)OC(=O)NC1COC2=C1C=CC=C2Br

Canonical SMILES

CC(C)(C)OC(=O)NC1COC2=C1C=CC=C2Br

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1COC2=C1C=CC=C2Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.